- A novel synthesis of spironolactone. An application of the hydroformylation reactionJournal of Organic Chemistry, 1989, 54(21), 5180-2,
Cas no 976-70-5 (6,7-Dihydrocanrenone)

6,7-Dihydrocanrenone structure
商品名:6,7-Dihydrocanrenone
6,7-Dihydrocanrenone 化学的及び物理的性質
名前と識別子
-
- 3-oxopregn-4-ene-21,17alpha-carbolactone
- 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- 17&beta
- 17β
- 6,7-Dihydrocanrenone
- 20-spirox-4-ene-3,20-dione
- 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
- spirolactone
- 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
- 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
- SC 5233
- 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
- 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
- 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
- 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
- 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
- omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
- 4-17-00-06330 (Beilstein Handbook Reference)
- BBL033693
- (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
- EC 213-552-4
- 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
- EINECS 213-552-4
- DTXSID10875403
- NCGC00246184-03
- 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
- AB00829008-05
- 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
- 976-70-5
- HMS2878M21
- SMR000539898
- UNII-3N8TCN29OP
- 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
- 3N8TCN29OP
- NCGC00246184-01
- (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- CHEMBL400534
- STK801875
- (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
- (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
- SC-5233
- Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
- spriolactone
- 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- BRN 0043765
- MLS001164723
- (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- SPIRONOLACTONE IMPURITY C [EP IMPURITY]
- (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
- VS-12223
- AKOS005622474
- NS00008961
- SCHEMBL18218188
-
- インチ: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
- InChIKey: UWBICEKKOYXZRG-WNHSNXHDSA-N
- ほほえんだ: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
計算された属性
- せいみつぶんしりょう: 342.21949481g/mol
- どういたいしつりょう: 342.21949481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 0
- 複雑さ: 679
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 165 ºC
- ふってん: 522.8±50.0 °C at 760 mmHg
- フラッシュポイント: 228.9±30.2 °C
- ようかいど: 微溶性(9.9 e-3 g/l)(25ºC)、
- じょうきあつ: 0.0±1.4 mmHg at 25°C
6,7-Dihydrocanrenone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
6,7-Dihydrocanrenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
976-70-5 | 30MG |
¥21175.73 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1619039-30MG |
Spironolactone Related Compound C |
976-70-5 | 30mg |
¥13902.14 | 2024-12-26 | ||
A2B Chem LLC | AW54629-10mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 10mg |
$333.00 | 2024-07-18 | ||
Key Organics Ltd | VS-12223-0.5g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 0.5g |
£474.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
976-70-5 | ¥6274.38 | 2023-01-14 | ||||
A2B Chem LLC | AW54629-100mg |
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)- |
976-70-5 | 100mg |
$1719.00 | 2024-07-18 | ||
Key Organics Ltd | VS-12223-1g |
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione |
976-70-5 | >90% | 1g |
£763.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3135-50MG |
Spironolactone Related Compound C |
976-70-5 | 50mg |
¥5944.08 | 2024-12-26 | ||
TRC | D448720-100mg |
6,7-Dihydrocanrenone |
976-70-5 | 100mg |
$ 1669.00 | 2023-09-07 | ||
TRC | D448720-10mg |
6,7-Dihydrocanrenone |
976-70-5 | 10mg |
$ 221.00 | 2023-09-07 |
6,7-Dihydrocanrenone 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
リファレンス
- Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactonesTetrahedron Letters, 1980, 21(1), 11-14,
合成方法 4
合成方法 5
はんのうじょうけん
リファレンス
- An improved aldactone synthesisGlasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65,
合成方法 6
はんのうじょうけん
リファレンス
- 17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone, Netherlands, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 1 h, 25 °C
リファレンス
- The Baeyer-Villiger oxidation of ketones and aldehydesOrganic Reactions (Hoboken, 1993, (1993),,
合成方法 8
はんのうじょうけん
リファレンス
- 3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones, Federal Republic of Germany, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Tempo , Sodium hypochlorite , Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
リファレンス
- Method for synthesis of spironolactone intermediate Canrenone, China, , ,
合成方法 10
合成方法 11
合成方法 12
はんのうじょうけん
リファレンス
- Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental MicrosomesJournal of Medicinal Chemistry, 1995, 38(22), 4518-28,
合成方法 13
合成方法 14
はんのうじょうけん
リファレンス
- Antiandrogenic activity of some steroid spirolactonesKhimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31,
合成方法 15
はんのうじょうけん
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; 6 h, 10 - 15 °C
リファレンス
- Method for synthesis of testosterone lactone as Spironolactone intermediate, China, , ,
合成方法 16
はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide , Water ; rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
- Method for synthesizing steroid compound, canrenone and spirolactone, China, , ,
合成方法 17
合成方法 18
はんのうじょうけん
リファレンス
- Lactonization at the 17β-position of steroidsSynthesis, 1980, (4), 289-91,
合成方法 19
はんのうじょうけん
リファレンス
- Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactonesJournal of the American Chemical Society, 1980, 102(4), 5004-11,
6,7-Dihydrocanrenone Raw materials
- 17beta-Hydroxy-17-(3-hydroxypropyl)androst-4-ene-4-one
- 3β,17α-dihydroxypregn-5-ene-21-carboxylic acid γ-lactone
- Spironolactone Impurity 20
- Spiro[androst-4-ene-17,1'-cyclobutane]-2',3-dione, (17β)-
6,7-Dihydrocanrenone Preparation Products
6,7-Dihydrocanrenone 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
976-70-5 (6,7-Dihydrocanrenone) 関連製品
- 302-23-8(Progesterone Acetate)
- 360-70-3(Nandrolone decanoate)
- 434-05-9(Metenolone acetate)
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 976-71-6(Canrenone)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 303-42-4(Metenolone enanthate)
- 13832-70-7(Stearyl glycyrrhetinate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
